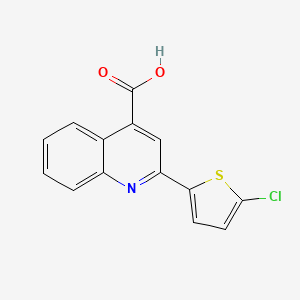

2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylic acid

描述

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, DMSO-d₆) data for structurally similar quinoline-4-carboxylic acids reveal characteristic signals:

¹³C NMR (100 MHz, DMSO-d₆) features:

Infrared (IR) Vibrational Mode Assignments

IR spectroscopy (ATR/FTIR) highlights key functional groups:

UV-Vis Absorption Profiles

While experimental UV-Vis data for this compound is limited, analogous 2-arylquinoline-4-carboxylic acids exhibit strong absorption in the 250–350 nm range due to π→π* transitions in the conjugated aromatic system. The electron-withdrawing chlorine atom on the thiophene ring may induce a bathochromic shift (~10–15 nm) compared to non-halogenated derivatives.

属性

IUPAC Name |

2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClNO2S/c15-13-6-5-12(19-13)11-7-9(14(17)18)8-3-1-2-4-10(8)16-11/h1-7H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNBCDNSGZAPUEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(S3)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00347780 | |

| Record name | 2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

41.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24837016 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

329222-93-7 | |

| Record name | 2-(5-Chloro-2-thienyl)-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=329222-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Overview of Quinoline-4-carboxylic Acid Derivative Synthesis

Quinoline-4-carboxylic acids, including substituted derivatives like 2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid, are commonly synthesized via multi-step reactions starting from isatin or related quinoline precursors. The synthetic strategy generally involves:

- Construction of the quinoline core.

- Introduction of the aryl or heteroaryl substituent at the 2-position.

- Functionalization at the 4-position with a carboxylic acid group.

A representative industrially applicable method involves the preparation of 2-toluquinoline-4-carboxylic acid as an intermediate, followed by functional group transformations and oxidation steps to introduce the desired substituents.

Preparation Method Based on Isatin and Aldehyde Condensation

One well-documented preparation approach for quinoline-4-carboxylic acids involves the condensation of isatin with aldehydes or ketones under basic or acidic conditions, followed by cyclization and oxidation:

- Step 1: Reaction of isatin with a substituted acetophenone or aldehyde under reflux in ethanol with a base to form substituted quinoline intermediates via the Pfitzinger reaction or related protocols.

- Step 2: Conversion of the quinoline intermediate to the carboxylic acid derivative by hydrolysis or oxidation.

- Step 3: Introduction of the 5-chlorothiophen-2-yl substituent at the 2-position through cross-coupling or condensation reactions.

For example, 2-(4-bromophenyl)quinoline-4-carboxylic acid was synthesized by refluxing isatin with 4-bromoacetophenone under basic conditions, followed by esterification and hydrazine treatment to obtain key intermediates. A similar approach can be adapted for 5-chlorothiophen-2-yl substituents.

Catalytic Synthesis Using Magnetic Nanoparticles

A novel and efficient method for synthesizing 2-aryl-quinoline-4-carboxylic acid derivatives involves the use of ionically tagged magnetic nanoparticles as catalysts under solvent-free conditions:

- Catalyst: Fe3O4@SiO2@(CH2)3–urea–thiazole sulfonic acid chloride.

- Procedure: Stirring the reactants with 10 mg of the catalyst at 80 °C under solvent-free conditions.

- Reaction Monitoring: Thin-layer chromatography (TLC) with n-hexane and ethyl acetate mixture.

- Product Isolation: After completion, hot ethanol dissolves unreacted materials; the catalyst is magnetically separated and the product recrystallized.

- Advantages: High yields, short reaction times, and catalyst recyclability demonstrated over multiple runs without loss of activity.

This method is adaptable to various 2-aryl quinoline-4-carboxylic acids, including heteroaryl derivatives like 5-chlorothiophen-2-yl substituted compounds, offering a green and efficient synthetic route.

Oxidation and Functional Group Transformation Steps

In industrial preparations, oxidation of vinyl quinoline intermediates to carboxylic acids is a critical step. For example:

- Oxidants: Potassium permanganate, potassium bichromate, persulfates, or oxygen-based oxidizers.

- Conditions: Mild temperatures (35-45 °C), alkaline medium (NaOH), reaction times of 2-8 hours.

- Workup: Acidification to pH 1-2 with hydrochloric acid, filtration, and drying to isolate quinoline dicarboxylic acids or related derivatives.

Such oxidation steps can be tailored to introduce or modify carboxylic acid groups on the quinoline ring or side chains.

Summary Table of Preparation Methods

Research Findings and Analytical Data

- Yields: The reported yields for quinoline-4-carboxylic acid derivatives typically range from 85% to 99%, depending on the method and substituents.

- Spectroscopic Confirmation: Structures are confirmed by 1H NMR, 13C NMR, IR spectroscopy, and elemental analysis. For example, proton NMR signals for quinoline protons appear in the aromatic region with characteristic splitting patterns, and carboxylic acid groups show IR absorption near 3345 cm⁻¹ (OH stretch).

- Catalyst Reusability: The magnetic nanoparticle catalyst exhibits excellent recovery and reusability, maintaining catalytic activity over multiple cycles without significant loss of yield.

科学研究应用

Medicinal Chemistry

Antimicrobial and Anticancer Properties

Research indicates that 2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylic acid exhibits significant antimicrobial activity and potential as an anticancer agent. Its mechanism of action likely involves the inhibition of specific enzymes or modulation of signaling pathways relevant to inflammation and cancer progression.

A study highlighted the compound's ability to inhibit certain cancer cell lines, suggesting its efficacy as a therapeutic agent against malignancies. The presence of both quinoline and thiophene structures contributes to this biological efficacy, likely through interactions with specific biochemical pathways.

Anti-inflammatory Effects

The compound has also shown promise in anti-inflammatory applications. Its interactions with biological targets may inhibit inflammatory responses, making it a candidate for further investigation in treating inflammatory diseases.

Materials Science

Organic Semiconductors and OLEDs

The unique structure of this compound makes it suitable for applications in materials science, particularly in organic semiconductors and organic light-emitting diodes (OLEDs). Its electronic properties are being studied for potential use in developing efficient light-emitting materials.

Biological Studies

Proteomics Research Tool

This compound is being explored in proteomics as a research tool for studying protein interactions. Its ability to label or interact with proteins of interest can facilitate the understanding of various biological processes.

Comprehensive Data Table

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial, anticancer, and anti-inflammatory properties | Exhibits significant activity against cancer cell lines; potential for treating inflammatory diseases |

| Materials Science | Use in organic semiconductors and OLEDs | Unique structure allows for efficient light emission properties |

| Biological Studies | Research tool in proteomics | Useful for labeling proteins; aids in studying protein interactions |

Case Studies

- Anticancer Activity : A study demonstrated that this compound inhibited the proliferation of specific cancer cell lines at low concentrations, suggesting its potential as a lead compound for cancer therapy. The study emphasized the need for further research into its mechanism of action and optimization for therapeutic use .

- Anti-inflammatory Research : In vitro studies indicated that this compound could modulate inflammatory pathways effectively. It was observed to reduce pro-inflammatory cytokine production, showcasing its potential utility in treating chronic inflammatory conditions .

- Material Science Application : Research on the electronic properties of this compound revealed its applicability in developing new materials for OLED technology, highlighting its potential to enhance light-emitting efficiency compared to traditional materials .

作用机制

The mechanism of action of 2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylic acid depends on its application:

Pharmacological Effects: In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or proteases, leading to anti-cancer or anti-inflammatory effects.

Materials Science: In organic electronics, its conjugated system allows for efficient charge transport and light emission, making it suitable for use in OLEDs and OPVs.

相似化合物的比较

Comparative Analysis with Structural Analogues

Halogen-Substituted Derivatives

- Key Insight : Bromine substituents (e.g., 6-Br, 4-Br-phenyl) significantly enhance inhibitory activity compared to chlorothiophene, likely due to stronger electron-withdrawing effects and improved target binding .

Alkyl/Aryl-Substituted Derivatives

Physicochemical and Structural Comparisons

Solubility and Lipophilicity

- Chlorothiophene vs.

- Carboxylic Acid vs. Ester/Amide : Esterified derivatives (e.g., ethyl esters) exhibit improved solubility in organic solvents, whereas amidation (e.g., cyclooctylamide, CAS 438617-95-9) further enhances lipophilicity .

Crystal Structure and Packing

- Analogues like 2-(4-bromophenyl)quinoline-4-carboxylic acid (CAS 103914-52-9) likely form hydrogen-bonded dimers via -COOH groups, a feature critical for crystal packing .

生物活性

2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a quinoline core substituted with a thiophene ring and a carboxylic acid group. This unique structure contributes to its biological efficacy by facilitating interactions with various biomolecules.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. It has been shown to inhibit the proliferation of several cancer cell lines, potentially through mechanisms involving:

- Inhibition of cell cycle progression

- Induction of apoptosis

- Interference with specific signaling pathways

In vitro studies have demonstrated its effectiveness against various cancer types, including breast and colon cancer cells. The compound's ability to modulate key enzymes involved in tumor growth makes it a candidate for further development as an anticancer agent.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response. This activity suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Antimicrobial Activity

This compound has demonstrated antibacterial activity against various strains of bacteria, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 64 μg/mL |

| Escherichia coli | 128 μg/mL |

| Methicillin-resistant Staphylococcus aureus (MRSA) | >256 μg/mL |

These findings indicate that while it possesses some antimicrobial properties, its efficacy may vary significantly among different bacterial strains .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, affecting cell viability and proliferation.

- Receptor Modulation : It can interact with various receptors, altering their signaling pathways and leading to therapeutic effects.

- Cell Cycle Interference : By disrupting normal cell cycle progression, it can induce apoptosis in cancer cells.

Study on Anticancer Activity

A study conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating potent cytotoxic effects. The study highlighted the compound's potential as a lead candidate for developing new anticancer therapies.

Evaluation of Antimicrobial Properties

In another study evaluating its antimicrobial properties, the compound was tested against several bacterial strains using the agar diffusion method. Results indicated that while it showed significant activity against S. aureus, its effectiveness against Gram-negative bacteria like E. coli was moderate at best .

常见问题

Q. What are the common synthetic routes for preparing 2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid, and how do reaction conditions influence yield?

Answer: The synthesis of quinoline-4-carboxylic acid derivatives typically involves coupling reactions between quinoline precursors and functionalized heterocycles. For example:

- PyBOP-Mediated Coupling: A method adapted for similar compounds involves reacting 2-oxo-1,2-dihydroquinoline-4-carboxylic acid with heterocyclic amines (e.g., 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine) using PyBOP as a coupling agent in DMF, with N-methylmorpholine (NMM) as a base. This yields intermediates with ~59% efficiency under ambient conditions .

- Oxidative Functionalization: RuO₂/NaIO₄-mediated oxidation in CCl₄/MeCN mixtures can introduce ketone or carboxylic acid groups, though stability issues may arise during purification (e.g., compound degradation in organic solvents) .

Optimization Tips:

- Use inert atmospheres to minimize side reactions.

- Monitor reaction progress via TLC or LC-MS to isolate intermediates before decomposition.

Q. How can researchers characterize the purity and structural integrity of this compound?

Answer: Key Techniques:

- NMR Spectroscopy: ¹H and ¹³C NMR are critical for verifying substituent positions. For example, the quinoline C4-carboxylic acid proton typically appears as a singlet near δ 8.5–9.0 ppm, while thiophene protons resonate between δ 6.5–7.5 ppm .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and detects impurities. Electrospray ionization (ESI) is preferred for polar carboxylic acid derivatives .

- HPLC-PDA: Reverse-phase chromatography (e.g., Zorbax SB-C18 column) with gradient elution (MeCN/H₂O + 0.1% TFA) ensures >95% purity .

Advanced Research Questions

Q. How does the 5-chlorothiophen-2-yl substituent influence the electronic properties and reactivity of the quinoline core?

Answer:

- Electronic Effects: The electron-withdrawing chlorine atom on the thiophene ring enhances the electrophilicity of the quinoline C4-carboxylic acid, facilitating nucleophilic reactions (e.g., amide bond formation) .

- Steric Considerations: The thiophene moiety’s planar structure minimizes steric hindrance, enabling π-π stacking interactions in biological targets (e.g., enzyme active sites) .

Experimental Validation:

Q. What strategies mitigate stability issues during storage and handling of this compound?

Answer:

- Storage Conditions: Store at –20°C in airtight, light-resistant containers under nitrogen. Avoid prolonged exposure to humidity, which can hydrolyze the carboxylic acid group .

- Solvent Selection: Use anhydrous DMSO or DMF for stock solutions to prevent aggregation. Lyophilization is recommended for long-term storage .

Decomposition Pathways:

Q. How should researchers address contradictory spectroscopic data (e.g., NMR shifts) for this compound?

Answer:

- Verify Solvent Effects: Proton chemical shifts vary with solvent (e.g., DMSO-d₆ vs. CDCl₃). For example, carboxylic acid protons are deshielded in DMSO-d₆ .

- Check Tautomerism: The quinoline ring may exhibit keto-enol tautomerism, altering peak positions. Use 2D NMR (COSY, HSQC) to resolve ambiguities .

- Cross-Validate with XRD: Single-crystal X-ray diffraction provides definitive structural confirmation, though crystallization may require optimized solvent systems (e.g., EtOH/H₂O) .

Q. What mechanistic insights guide the design of this compound analogs for biological activity?

Answer:

- Structure-Activity Relationships (SAR):

- Thiophene Modifications: Replacing chlorine with electron-donating groups (e.g., -OCH₃) can alter binding affinity to targets like Mycobacterium tuberculosis enoyl-ACP reductase .

- Quinoline Substitutions: Introducing methyl groups at C2 or C8 positions enhances lipophilicity, improving membrane permeability in cell-based assays .

Screening Workflow:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。